9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide

DNA Intercalation Sequence Selectivity Binding Affinity

9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide (CAS 58447-24-8), commonly referred to as elliptinium iodide, is a quaternary ammonium salt derivative of the plant alkaloid ellipticine. It belongs to the 6H-pyrido[4,3-b]carbazolium class, functioning as both a DNA intercalator and a topoisomerase II inhibitor.

Molecular Formula C18H17IN2O
Molecular Weight 404.2 g/mol
CAS No. 58447-24-8
Cat. No. B1611257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide
CAS58447-24-8
Molecular FormulaC18H17IN2O
Molecular Weight404.2 g/mol
Structural Identifiers
SMILESCC1=C2C=C[N+](=CC2=C(C3=C1NC4=C3C=C(C=C4)O)C)C.[I-]
InChIInChI=1S/C18H16N2O.HI/c1-10-15-9-20(3)7-6-13(15)11(2)18-17(10)14-8-12(21)4-5-16(14)19-18;/h4-9,21H,1-3H3;1H
InChIKeyVBYXSZHHBDXMNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Elliptinium Iodide (CAS 58447-24-8): Quantitatively Differentiated DNA Intercalator for Targeted Oncology Research Procurement


9-Hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide (CAS 58447-24-8), commonly referred to as elliptinium iodide, is a quaternary ammonium salt derivative of the plant alkaloid ellipticine [1]. It belongs to the 6H-pyrido[4,3-b]carbazolium class, functioning as both a DNA intercalator and a topoisomerase II inhibitor [2]. This compound is the iodide salt of the elliptinium cation, a molecular form specifically designed to overcome the aqueous insolubility that precluded clinical development of the neutral parent molecules, ellipticine and 9-hydroxyellipticine [3]. Its core differentiation from the more widely referenced acetate salt (NSC 264137) and from non-hydroxylated analogs lies in quantifiable, functionally meaningful advantages in DNA-binding thermodynamics, sequence selectivity, and covalent adduct-forming capacity, stemming directly from its 9-hydroxy substitution and N2-quaternization [4].

Why Elliptinium Iodide Cannot Be Interchanged with Ellipticine, 9-Hydroxyellipticine, or Non-Hydroxylated Ellipticinium Analogs


Selection of an ellipticine-class compound for research or reference-standard procurement is not a generic decision. The neutral base ellipticine is water-insoluble, severely limiting its formulation options, and its 9-hydroxylated metabolite, while more potent in some contexts, shares this solubility liability [1]. Quaternization at the N2 position to form ellipticinium salts like the iodide resolves aqueous solubility, but critical biological differentiation persists. The 9-hydroxy group on the elliptinium core confers a measurable G·C base-pair preference in DNA binding, generates longer-lived DNA complexes, and enables enzyme-mediated covalent DNA adduct formation—capabilities absent in non-hydroxylated ellipticinium salts [2][3]. These mechanistic distinctions translate into divergent cytotoxicity profiles across tumor cell line panels, with N-methylellipticinium compounds (including the iodide salt) exhibiting a distinct selectivity for CNS-derived tumor subpanels compared to non-quaternized ellipticines, which show no subpanel specificity [4].

Quantitative Evidence Guide: 6 Verifiable Differentiation Data Points for Elliptinium Iodide (CAS 58447-24-8) vs. Closest Analogs in Research Procurement


1.1- to 3.3 × 10⁶ M⁻¹ DNA Affinity vs. Non-Hydroxylated Derivative with G·C Base-Pair Dependence

The 9-hydroxylated elliptinium core (present in elliptinium iodide) exhibits systematically higher DNA binding constants than the matched non-hydroxylated 2-N-methyl ellipticinium (NME). Fluorescence titration data show that 2-N-methyl 9-hydroxyellipticinium (NMHE) displays DNA affinity constants ranging from 1.1 to 3.3 × 10⁶ M⁻¹ that are dependent on DNA base composition, while NME shows no such base-dependent binding [1]. Furthermore, NMHE demonstrates a 5- to 11-fold fluorescence increment upon DNA binding compared to the non-hydroxylated compound, confirming a structurally specific binding mode with G·C base-pair preference [1].

DNA Intercalation Sequence Selectivity Binding Affinity Spectroscopic Titration

Increased DNA Residence Time on GC-Rich DNA Measured by Temperature-Jump Kinetics vs. Non-Hydroxylated Derivative

The DNA residence time of the 9-hydroxylated elliptinium cation is markedly longer on GC-rich DNA compared to the non-hydroxylated analog, as determined by temperature-jump relaxation kinetics. NMHE exhibits a slower relaxation time (τ2) that varies with DNA base composition, following the order: Micrococcus lysodeikticus DNA (72% GC) > calf thymus DNA (42% GC) > Clostridium perfringens DNA (30% GC) [1]. In contrast, NME, which lacks the 9-OH group, shows no relaxation time dependence upon DNA base composition [1]. This kinetic behavior is consistent with the formation of at least two distinct drug-DNA complexes for NMHE, with the longer-lived complex correlated to GC-rich binding sites [1].

Drug-DNA Kinetics Temperature-Jump Relaxation Residence Time Intercalation Dynamics

Covalent DNA Adduct Formation via Peroxidase-Mediated Oxidation Exclusive to 9-Hydroxylated Ellipticinium Derivatives

Only the 9-hydroxylated ellipticinium derivatives, including the elliptinium cation of elliptinium iodide, are capable of enzyme-mediated covalent binding to DNA. The non-hydroxylated derivative N2-methylellipticinium is 20- to 30-fold less active in covalent nucleic acid binding compared to 9-OH-NME [1]. In the presence of horseradish peroxidase and stoichiometric H₂O₂, NMHE is oxidized to a quinone-imine intermediate (NMOE) that covalently adducts to DNA [2]. Under optimal conditions, covalent binding occurs with first-order kinetics (k = 4.3 × 10⁻³ min⁻¹), reaching a maximum of 1 NMHE molecule bound per 20 base pairs (r = 0.05) [2]. This covalent binding capacity is absent in non-hydroxylated and 7-hydroxylated analogs [3].

Covalent DNA Binding Peroxidase Activation Quinone-Imine Intermediate Drug Metabolism

CNS Tumor Subpanel Selectivity of N-Methylellipticinium Salts vs. Non-Selective Cytotoxicity of Neutral Ellipticines

In a comparative in vitro antitumor evaluation against a panel of human tumor cell lines, N-methylellipticinium compounds (the structural class to which elliptinium iodide belongs) exhibited specificity for the CNS tumor subpanel, whereas the corresponding neutral ellipticines showed no significant subpanel specificity [1]. This differential selectivity profile was confirmed in a separate study where ellipticinium salts, including 9-methoxy-2-methylellipticinium, were found to be preferentially cytotoxic to brain tumor cell lines within the NCI 60 cell-line screening panel [2]. The quaternary ammonium structure, common to the iodide and acetate salts, appears to confer this property, potentially through altered cellular uptake or intracellular distribution [1].

CNS Cancer Subpanel Selectivity NCI-60 Screening Blood-Brain Barrier

Aqueous Solubility Achieved via N2-Quaternization vs. Water-Insoluble Neutral Parent Ellipticine and 9-Hydroxyellipticine

Neutral ellipticine and 9-hydroxyellipticine are virtually insoluble in water, a property that prevented their clinical development despite promising in vitro activity [1]. Quaternization of the pyridinic nitrogen at the N2 position, as in elliptinium iodide, introduces a permanent positive charge that dramatically improves aqueous solubility, enabling intravenous administration and reproducible in vitro dosing [1]. While both the iodide and acetate salts of elliptinium achieve water solubility, the iodide form is a key synthetic intermediate in the preparation of other elliptinium salts and radiolabeled derivatives [2][3]. The iodide counterion also facilitates ion-exchange conversion to alternative salt forms (e.g., acetate) for specific experimental requirements [3].

Aqueous Solubility Formulation Quaternary Ammonium Salt Drug Delivery

Differential Cytotoxicity Profile in MCF-7 Breast Adenocarcinoma: Ellipticine (IC₅₀ 1.25 μM) vs. 9-Hydroxyellipticine (IC₅₀ 3.25 μM) with Distinct DNA Adduct Patterns

Although direct IC₅₀ data for elliptinium iodide in MCF-7 cells were not identified in the accessible literature, a critical class-level differentiation is established by the comparison between ellipticine and its 9-hydroxylated metabolite. In MCF-7 human breast adenocarcinoma cells, ellipticine exhibits an IC₅₀ of 1.25 μM, while 9-hydroxyellipticine shows a higher IC₅₀ of 3.25 μM [1]. Critically, the DNA adducts generated by 9-hydroxyellipticine are chemically distinct from those produced by ellipticine, and 7-hydroxyellipticine produces negligible adducts [1]. The elliptinium cation of elliptinium iodide incorporates the 9-hydroxy group responsible for this alternative adduct profile, while its quaternization further modulates cellular uptake and intracellular distribution [2].

MCF-7 Cytotoxicity DNA Adductomics Breast Cancer Metabolic Activation

High-Value Research Applications for Elliptinium Iodide (CAS 58447-24-8) Based on Quantitative Differentiation Evidence


Sequence-Specific DNA Binding Studies Leveraging G·C Base-Pair Preference

The demonstrated G·C base-pair preference of the 9-hydroxylated elliptinium cation, with DNA affinity constants of 1.1–3.3 × 10⁶ M⁻¹ and 5- to 11-fold fluorescence enhancement upon binding, makes elliptinium iodide the preferred starting material for fluorescence-based DNA binding assays targeting GC-rich sequences [1]. Unlike non-hydroxylated ellipticinium salts that lack sequence discrimination, elliptinium iodide can be employed in DNase I footprinting studies to map topoisomerase II cleavage hotspots and to investigate the relationship between sequence context and drug-induced DNA damage [1].

Peroxidase-Activated Prodrug and Covalent DNA Damage Research

Elliptinium iodide is uniquely suited for studies of enzyme-mediated covalent DNA modification, as the 9-hydroxy group enables peroxidase-catalyzed oxidation to a reactive quinone-imine intermediate that covalently binds DNA with first-order kinetics (k = 4.3 × 10⁻³ min⁻¹) and a stoichiometry of 1 drug per 20 base pairs [2]. The non-hydroxylated ellipticinium analogs are 20- to 30-fold less active in covalent nucleic acid binding, making the iodide salt the only viable choice for this experimental paradigm [2].

CNS Tumor-Selective Cytotoxicity Screening and Blood-Brain Barrier Penetration Studies

The CNS tumor subpanel selectivity exhibited by N-methylellipticinium salts, in contrast to the non-selective cytotoxicity of neutral ellipticines, positions elliptinium iodide as a critical tool compound for screening campaigns targeting glioblastoma, medulloblastoma, and other CNS malignancies [3]. Its quaternary ammonium structure may facilitate studies of blood-brain barrier penetration, an area where neutral ellipticines have shown limited utility [3].

Synthetic Intermediate for Radiolabeled and Alternative Salt-Form Elliptinium Derivatives

Elliptinium iodide serves as the key synthetic intermediate in the preparation of other elliptinium salts via ion-exchange (e.g., conversion to acetate for in vivo studies) and in the synthesis of deuterium-labeled elliptinium for metabolic tracing [4][5]. Its defined iodide counterion facilitates stoichiometric control in salt metathesis reactions, making it the preferred procurement form for medicinal chemistry laboratories synthesizing elliptinium analog libraries [4].

Quote Request

Request a Quote for 9-hydroxy-2,5,11-trimethyl-6H-pyrido[4,3-b]carbazolium iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.